molecular formula C22H21ClN2O3S B6056871 N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6056871
M. Wt: 428.9 g/mol
InChI Key: AKWUCRXOIAWQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-52432, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In

Mechanism of Action

N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively blocks GABA~B~ autoreceptors, leading to an increase in GABA release and enhanced inhibitory neurotransmission. GABA~B~ receptors are G protein-coupled receptors that are widely distributed in the central nervous system. These receptors play a key role in modulating synaptic transmission and neuronal excitability. By blocking GABA~B~ autoreceptors, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide enhances GABAergic neurotransmission and produces anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to produce anxiolytic, anticonvulsant, and analgesic effects in animal models. This compound has been used to study the role of GABA~B~ receptors in pain modulation, addiction, epilepsy, and anxiety disorders. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to enhance cognitive function and memory consolidation in animal models. However, the exact biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide are still being investigated, and further research is needed to fully understand the potential applications of this compound.

Advantages and Limitations for Lab Experiments

N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency for blocking GABA~B~ autoreceptors. This compound has been extensively studied and has been shown to produce consistent and reproducible results in animal models. However, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments, including its relatively short half-life and potential off-target effects. Careful control of experimental conditions and appropriate controls are necessary to ensure the specificity and reproducibility of results.

Future Directions

There are several future directions for research on N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including anxiety disorders, epilepsy, and addiction. Further research is needed to fully understand the biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and to develop more potent and selective GABA~B~ receptor modulators. Additionally, the use of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies may enhance its therapeutic potential and improve treatment outcomes.

Synthesis Methods

N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using various methods, including the reaction of 4-chlorobenzene sulfonyl chloride with N-(2,5-dimethylphenyl)glycine in the presence of a base, followed by reaction with phenyl magnesium bromide. Another method involves the reaction of N-(2,5-dimethylphenyl)glycine with 4-chlorobenzene sulfonyl chloride in the presence of a base, followed by reaction with phenyl magnesium bromide. The synthesis of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide requires careful control of reaction conditions and purification steps to ensure high yield and purity.

Scientific Research Applications

N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool to investigate the role of GABA~B~ receptors in various physiological and pathological processes. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively block GABA~B~ autoreceptors, leading to an increase in GABA release and enhanced inhibitory neurotransmission. This compound has been used to study the role of GABA~B~ receptors in pain modulation, addiction, epilepsy, and anxiety disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWUCRXOIAWQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.